
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the morpholine ring in this compound adds to its versatility and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine typically involves the reaction of 4-butoxy-6-methyl-5-nitropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxy reagents, bases like potassium carbonate or sodium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(4-Amino-6-methyl-5-nitropyrimidin-2-yl)morpholine.
Substitution: Various alkoxy-substituted pyrimidine derivatives.
Hydrolysis: Corresponding pyrimidine derivatives.
科学研究应用
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- 4-(4-Ethoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
- 4-(4-Propoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
Uniqueness
4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with shorter or different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
381693-22-7 |
|---|---|
分子式 |
C13H20N4O4 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
4-(4-butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C13H20N4O4/c1-3-4-7-21-12-11(17(18)19)10(2)14-13(15-12)16-5-8-20-9-6-16/h3-9H2,1-2H3 |
InChI 键 |
UJELOCWXISLRSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2 |
溶解度 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


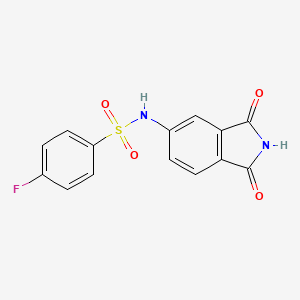
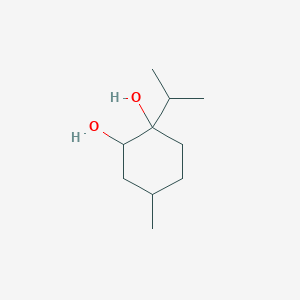
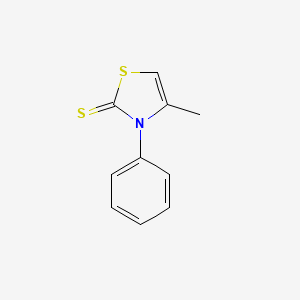
methyl}phenol](/img/structure/B14160020.png)

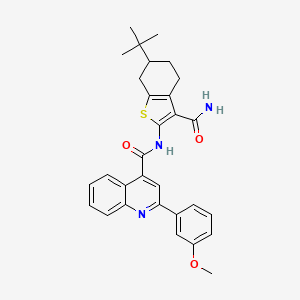
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

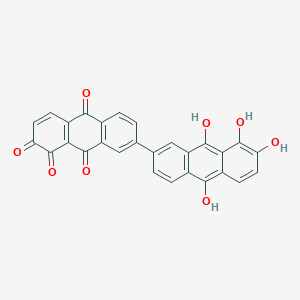
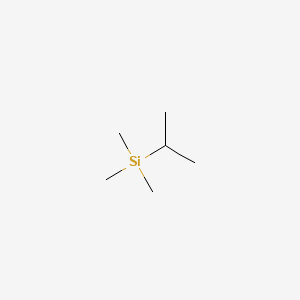

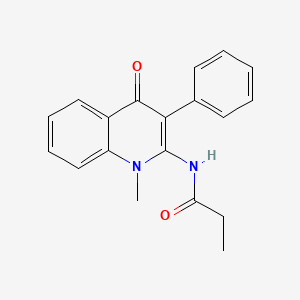
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

